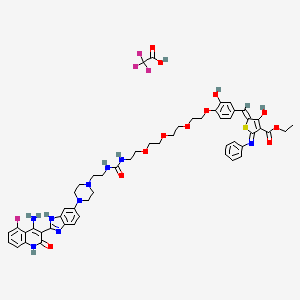
Dovitinib-RIBOTAC TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dovitinib-RIBOTAC TFA is a targeted RNA degrader that cleaves precursor microRNA-21 (pre-miR-21) with enhanced potency and selectivity . This compound is a ribonuclease targeting chimera (RIBOTAC) derived from dovitinib, a receptor tyrosine kinase inhibitor used in cancer treatment . The addition of a chemical moiety allows this compound to recruit and activate an RNA-degrading enzyme, making it a powerful tool in RNA-targeted therapies .
Vorbereitungsmethoden
The synthesis of Dovitinib-RIBOTAC TFA involves the modification of dovitinib by adding a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur . This modification enables the recruitment and activation of ribonuclease L (RNase L), an RNA-degrading enzyme . The synthetic route includes the following steps:
Starting Material: Dovitinib.
Chemical Modification: Addition of a chemical moiety with a repeating carbon and oxygen chain and a five-member ring containing sulfur.
Reaction Conditions: The reactions are typically carried out under controlled conditions to ensure the selectivity and potency of the final product.
Analyse Chemischer Reaktionen
Dovitinib-RIBOTAC TFA undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dovitinib-RIBOTAC TFA has a wide range of scientific research applications:
Wirkmechanismus
Dovitinib-RIBOTAC TFA exerts its effects by selectively binding to precursor microRNA-21 (pre-miR-21) and recruiting ribonuclease L (RNase L) to degrade the RNA . This targeted degradation reduces the levels of microRNA-21, which is associated with various cancers and diseases . The molecular targets and pathways involved include the fibroblast growth factor (FGF) pathway, vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) pathways .
Vergleich Mit ähnlichen Verbindungen
Dovitinib-RIBOTAC TFA is unique in its ability to selectively target and degrade RNA, unlike many other compounds that primarily target proteins . Similar compounds include:
Dovitinib: The parent compound, a receptor tyrosine kinase inhibitor used in cancer treatment.
Other RIBOTACs: Compounds designed to target and degrade specific RNA molecules.
PROTACs: Proteolysis targeting chimeras that target proteins for degradation.
This compound stands out due to its enhanced selectivity and potency in targeting RNA, making it a valuable tool in RNA-targeted therapies .
Eigenschaften
Molekularformel |
C53H57F4N9O12S |
|---|---|
Molekulargewicht |
1120.1 g/mol |
IUPAC-Name |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)/b41-30-,56-49?; |
InChI-Schlüssel |
SSLPJCLVPXUGSX-GLWXAOSUSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)/SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)NCCN3CCN(CC3)C4=CC5=C(C=C4)N=C(N5)C6=C(C7=C(C=CC=C7F)NC6=O)N)O)SC1=NC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



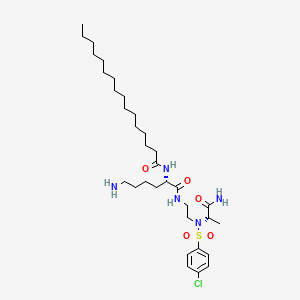
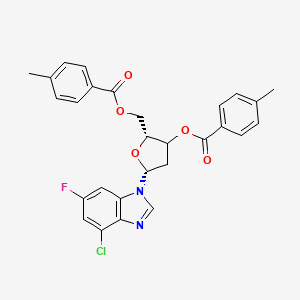
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
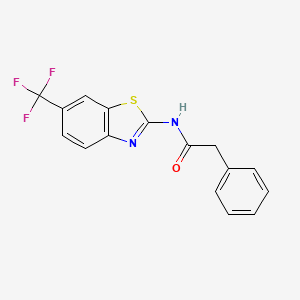
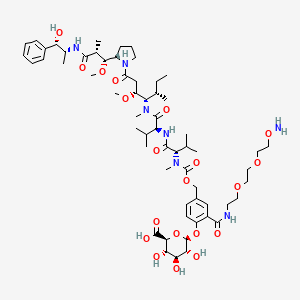
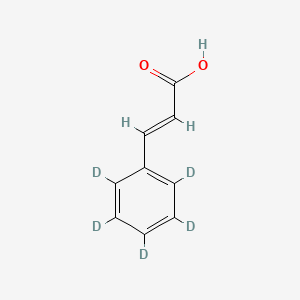



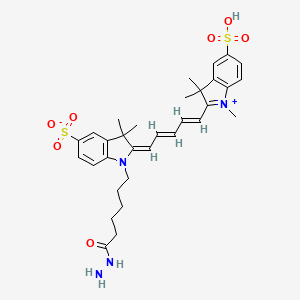
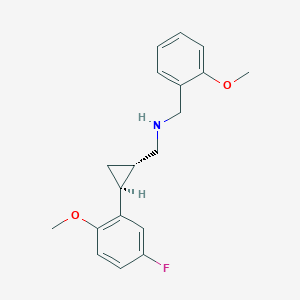
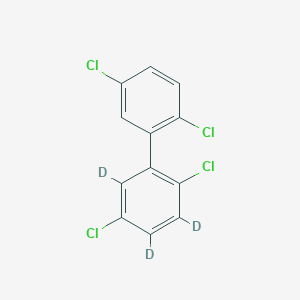
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
